molecular formula C7H11N3 B13205750 4-Cyclopentyl-2H-1,2,3-triazole

4-Cyclopentyl-2H-1,2,3-triazole

Cat. No.: B13205750
M. Wt: 137.18 g/mol
InChI Key: NCPWJGXUZADANP-UHFFFAOYSA-N
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Description

4-Cyclopentyl-2H-1,2,3-triazole is a heterocyclic compound characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. This compound is part of the broader class of triazoles, which are known for their diverse applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Cyclopentyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Cyclopentyl-2H-1,2,3-triazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopentyl-2H-1,2,3-triazole involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective inhibitor of certain enzymes. This interaction can disrupt normal cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopentyl-2H-1,2,3-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group enhances its lipophilicity, making it more effective in crossing biological membranes and interacting with hydrophobic targets .

Properties

Molecular Formula

C7H11N3

Molecular Weight

137.18 g/mol

IUPAC Name

4-cyclopentyl-2H-triazole

InChI

InChI=1S/C7H11N3/c1-2-4-6(3-1)7-5-8-10-9-7/h5-6H,1-4H2,(H,8,9,10)

InChI Key

NCPWJGXUZADANP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NNN=C2

Origin of Product

United States

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